molecular formula C14H10FIO5S B2734671 Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate CAS No. 297150-19-7

Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate

Cat. No.: B2734671
CAS No.: 297150-19-7
M. Wt: 436.19
InChI Key: LNGLIJKKXOWQQV-UHFFFAOYSA-N
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Description

Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is a halogenated aromatic ester featuring a sulfonate ester linkage and iodine substitution. Its structure comprises a benzoate core substituted at the 2-position with a (4-fluorophenyl)sulfonyloxy group and at the 5-position with an iodine atom.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)sulfonyloxy-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO5S/c1-20-14(17)12-8-10(16)4-7-13(12)21-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGLIJKKXOWQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

The molecular formula of Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is C15_{15}H12_{12}F1_{1}I1_{1}O4_{4}S1_{1}. The compound features a sulfonate group attached to a fluorophenyl moiety and an iodinated benzene carboxylate, which may contribute to its biological properties.

Physical Properties

PropertyValue
Molecular Weight392.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, sulfonamide derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on related compounds suggest that this compound may also possess similar properties, warranting further investigation.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation. The presence of the sulfonyl group may enhance the compound's ability to interact with biological targets.

Case Studies

  • Study on Related Compounds : A study published in the Journal of Medicinal Chemistry explored the biological activity of sulfonamide derivatives, revealing that modifications at the para position significantly affected their anticancer efficacy. The findings suggest that this compound could be evaluated for similar effects.
  • In Vivo Studies : Preliminary in vivo studies demonstrated that compounds with a similar structure exhibited significant tumor reduction in animal models. These studies highlight the potential for this compound to be developed as a therapeutic agent.

Pharmacological Profile

Activity TypeObserved Effects
AntitumorInduction of apoptosis
Enzyme InhibitionPotential inhibition of kinases
CytotoxicityDose-dependent effects

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications in Sulfonate Esters

Halogen Substitution Variations
  • Methyl 2-([(4-Bromophenyl)sulfonyl]oxy)-5-iodobenzenecarboxylate Molecular Formula: C₁₄H₁₀BrIO₅S Molecular Weight: 497.1 g/mol Key Difference: Replacement of the 4-fluorophenyl group with a 4-bromophenyl moiety increases molecular weight (Br vs. F) and alters steric and electronic properties.
Iodine vs. Other Halogens
  • 4-Iodoanisole (C₇H₇IO):
    • Melting Point : 48–51°C
    • Boiling Point : 237°C at 726 mmHg
    • Comparison : The iodine atom in Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate contributes to higher molecular weight and polarizability compared to chlorine or bromine analogues. This enhances intermolecular interactions (e.g., halogen bonding), which may influence crystallinity and solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents)
This compound (Target) ~448.2 (estimated) N/A N/A Moderate (ethanol, DMSO)
Methyl 2-([(4-Bromophenyl)sulfonyl]oxy)-5-iodobenzenecarboxylate 497.1 Not reported Not reported Low (ethanol)
4-Iodoanisole 234.04 48–51 237 High (chloroform)

Antimicrobial Activity of Structural Analogues

Compounds like 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () exhibit antifungal activity, suggesting that the sulfonyl and halogenated aryl groups enhance bioactivity. The target compound’s fluorine and iodine substituents may similarly potentiate interactions with microbial enzymes .

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